Oseltamivir impurity A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

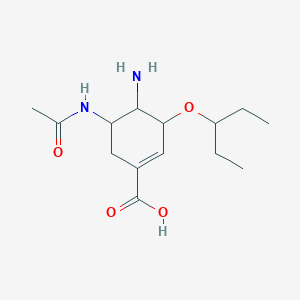

2D Structure

3D Structure

Properties

IUPAC Name |

5-acetamido-4-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(13(12)15)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPOADZCFCZMRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1N)NC(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Oseltamivir impurity A chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Oseltamivir (B103847) Impurity A, a known process-related impurity of the antiviral drug Oseltamivir. This document details its chemical structure, physicochemical properties, and methods for its synthesis and characterization, compiling crucial information for researchers and professionals in drug development and quality control.

Chemical Structure and Properties

Oseltamivir Impurity A, identified as a significant impurity in the synthesis of Oseltamivir, is the carboxylic acid analog of the active pharmaceutical ingredient. Its formation is often a result of hydrolysis of the ethyl ester group of Oseltamivir.

IUPAC Name: (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid[][2][3][4]

Synonyms: Oseltamivir Acid, 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid, Oseltamivir BP Impurity A, Oseltamivir EP Impurity A[][2][5]

Below is a visualization of the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 1364932-19-3 | [][3] |

| Molecular Formula | C14H24N2O4 | [][3][5] |

| Molecular Weight | 284.35 g/mol | [3][4][5] |

| Appearance | Off-White to White Solid | [4][5] |

| Solubility | Soluble in Methanol and DMSO | [5] |

| InChI Key | MKPOADZCFCZMRW-YNEHKIRRSA-N | [6] |

| SMILES | CCC(CC)O[C@@H]1C=C(C--INVALID-LINK--NC(=O)C)C(=O)O | [][6] |

Synthesis and Formation

This compound is primarily formed during the synthesis of Oseltamivir phosphate (B84403). It can arise from the hydrolysis of the ethyl ester of Oseltamivir or its intermediates. The synthesis of this impurity for use as a reference standard typically starts from a chiral epoxide, which is a key intermediate in the Oseltamivir synthesis.

The general synthetic pathway is illustrated in the diagram below.

Caption: Generalized synthetic pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its use as a reference standard in analytical testing. The following sections provide an overview of these methodologies based on published literature.

Synthesis Protocol

The synthesis of this compound has been reported starting from a chiral epoxide intermediate. A general procedure involves the following key steps:

-

Nucleophilic Azide Addition: The synthesis is initiated by a highly regioselective and stereoselective nucleophilic addition of an azide to the chiral epoxide intermediate. This step is critical for establishing the correct stereochemistry of the final product.

-

Reduction and Acylation: The resulting azido (B1232118) alcohol is then subjected to reduction of the azide group to an amine, followed by acylation to introduce the acetamido group present in the final structure.

-

Hydrolysis: The final step involves the hydrolysis of the ethyl ester group to the corresponding carboxylic acid, yielding this compound.

Characterization Methods

The structural confirmation and purity assessment of synthesized this compound are performed using a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is employed to determine the purity of this compound and to separate it from Oseltamivir and other related impurities. Typical chromatographic conditions involve a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector at approximately 215-220 nm.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the impurity. Electrospray ionization (ESI) is a common technique used for this purpose. The ESI-MS spectrum of this compound would show a prominent ion corresponding to [M+H]+ at m/z 285.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of this compound. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its connectivity and stereochemistry.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for the carboxylic acid, amide, amine, and alkene functional groups.

The following diagram illustrates a typical analytical workflow for the characterization of this compound.

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its chemical structure, properties, synthesis, and characterization. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and controlling this critical impurity in Oseltamivir drug substance and product. The provided data and experimental outlines serve as a valuable resource for analytical method development, validation, and quality control strategies.

References

- 2. mdpi.com [mdpi.com]

- 3. ICH guidance in practice: degradation behaviour of oseltamivir phosphate under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 6. CN108047077B - Preparation method of oseltamivir chiral impurity - Google Patents [patents.google.com]

Synthesis and Isolation of Oseltamivir Impurity A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of Oseltamivir (B103847) Impurity A, a significant related substance in the production of the antiviral drug Oseltamivir. Understanding the formation and control of this impurity is critical for ensuring the quality, safety, and efficacy of the final drug product.

Introduction to Oseltamivir and Impurity A

Oseltamivir, an ethyl ester prodrug, is a potent neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B viruses. Its active metabolite, oseltamivir carboxylate, prevents the release of new viral particles from infected cells. During the synthesis of Oseltamivir, several process-related impurities and degradation products can form.

Oseltamivir Impurity A, chemically known as (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid, is a key impurity that requires careful monitoring and control. Its presence can impact the purity and safety profile of the active pharmaceutical ingredient (API).

Chemical Structure of this compound:

-

IUPAC Name: (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid[1]

-

CAS Number: 1364932-19-3[1]

-

Molecular Formula: C₁₄H₂₄N₂O₄[2]

-

Molecular Weight: 284.35 g/mol [2]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often involving intermediates similar to those in the synthesis of Oseltamivir itself. The following proposed synthetic pathway is based on general principles of organic synthesis and information from related patent literature.

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves the hydrolysis of the ethyl ester of Oseltamivir or a related intermediate. The formation of Impurity A can also be observed in forced degradation studies of Oseltamivir, particularly under hydrolytic conditions.[3][4]

Caption: Proposed synthesis of this compound via hydrolysis.

Experimental Protocol for Synthesis (Illustrative)

This protocol describes a potential method for the synthesis of this compound through the hydrolysis of Oseltamivir Phosphate.

Materials:

-

Oseltamivir Phosphate

-

Sodium Hydroxide (B78521) (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric Acid (HCl) for neutralization

-

Dichloromethane (B109758) (DCM) for extraction

-

Ethyl Acetate (EtOAc) for extraction

-

Anhydrous Sodium Sulfate (Na₂SO₄) for drying

Procedure:

-

Dissolution: Dissolve a known quantity of Oseltamivir Phosphate in methanol.

-

Hydrolysis: Add a solution of sodium hydroxide in water to the methanolic solution of Oseltamivir Phosphate.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Neutralization: Carefully neutralize the reaction mixture to a pH of approximately 6-7 with dilute hydrochloric acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as a mixture of dichloromethane and ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by column chromatography or preparative HPLC.

Isolation and Purification of this compound

The isolation of this compound from a reaction mixture or from the bulk drug substance is typically achieved using preparative High-Performance Liquid Chromatography (Prep-HPLC).

Experimental Workflow for Isolation

Caption: Workflow for the isolation of this compound.

Preparative HPLC Protocol

The following table summarizes a typical preparative HPLC method for the isolation of this compound.[5]

| Parameter | Condition |

| Instrument | Preparative HPLC system with UV detector |

| Column | C18, 250 mm x 20 mm, 10 µm particle size |

| Mobile Phase A | 0.02 M Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | A time-based gradient program |

| Flow Rate | Approximately 15-20 mL/min |

| Detection | UV at approximately 215 nm |

| Injection Volume | Dependent on sample concentration and column capacity |

Procedure:

-

Sample Preparation: Dissolve the crude material containing this compound in a suitable solvent, such as the mobile phase, and filter the solution.

-

Chromatography: Inject the prepared sample onto the preparative HPLC system.

-

Fraction Collection: Collect fractions corresponding to the peak of this compound based on the UV chromatogram.

-

Purity Check: Analyze the collected fractions using an analytical HPLC method to confirm their purity.

-

Pooling and Concentration: Pool the fractions with the desired purity and remove the solvent, for example, by lyophilization, to obtain the isolated solid impurity.

Characterization of this compound

The structural elucidation and confirmation of this compound are performed using various spectroscopic techniques.

Spectroscopic Data

The following table summarizes the key characterization data for this compound.

| Technique | Observed Data |

| Mass Spectrometry (MS) | ESI-MS m/z: 285.1 [M+H]⁺ |

| Infrared (IR) Spectroscopy (cm⁻¹) | ~3430 (N-H stretching), ~2970 (C-H aliphatic stretching), ~1640 (C=O stretching) |

| ¹H Nuclear Magnetic Resonance (NMR) | Presence of signals corresponding to the cyclohexene (B86901) ring protons, the pentoxy group, and the acetyl group. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Signals confirming the carbon skeleton of the molecule. |

Purity Analysis by HPLC

The purity of the synthesized and isolated this compound is determined by a validated stability-indicating HPLC method.

| Parameter | Condition |

| Instrument | Analytical HPLC system with UV detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A gradient or isocratic mixture of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 215 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Conclusion

This technical guide has outlined the synthesis, isolation, and characterization of this compound. A thorough understanding of these processes is essential for pharmaceutical scientists and researchers involved in the development and manufacturing of Oseltamivir. The provided protocols and data serve as a valuable resource for controlling this critical impurity, thereby ensuring the quality and safety of this important antiviral medication. For regulatory purposes, it is crucial to use a well-characterized reference standard of this compound for analytical method validation and routine quality control testing.

References

- 1. researchgate.net [researchgate.net]

- 2. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. CN108047077B - Preparation method of oseltamivir chiral impurity - Google Patents [patents.google.com]

- 5. ICH guidance in practice: degradation behaviour of oseltamivir phosphate under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Characterization of Oseltamivir Impurity A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the identification and characterization of Oseltamivir impurity A, a known process-related impurity in the synthesis of Oseltamivir Phosphate. The guide is intended to serve as a valuable resource for researchers and professionals involved in the quality control and assurance of this critical antiviral medication.

Chemical Identity of this compound

This compound is chemically identified as (3R,4R,5S)-5-Acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid.[1] Its molecular formula is C14H24N2O4, with a molecular weight of 284.35 g/mol .[1] The presence of this and other impurities is often monitored using techniques such as gradient reverse phase high-performance liquid chromatography (HPLC).[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Mass Spectrometry (MS) Data

| Ionization Mode | Observed m/z | Interpretation |

| Positive Electrospray (+ve) | 285.1 | [M+H]+ |

| Table 1: Mass Spectrometry data for this compound.[3] |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm-1) | Assignment |

| 3430.01 | >N-H stretching |

| 2968.79, 2939.87 | Aliphatic >C-H stretching |

| 1642.69, 1200.32 | >C=O & O-C stretching |

| Table 2: Infrared (IR) spectral data for this compound.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Number of Protons |

| 2.03-2.69 | 2H |

| 3.30 | 1H |

| Table 3: ¹H NMR spectral data for this compound.[3] |

Experimental Protocols

The following experimental protocols are based on methodologies reported for the characterization of Oseltamivir impurities.[2]

High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A gradient reverse phase HPLC system.

-

Detection: UV detection at 220 nm.

-

Flow Rate: 1.5 mL/min.[2]

For the isolation of impurities, a preparative HPLC method can be employed:

-

Column: C18 (e.g., YMC Pack Pro C-18, 250 mm x 20 mm i.d., 10 µm particle size).

-

Mobile Phase A: 0.02 M ammonium (B1175870) acetate.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A time-based gradient program is utilized (e.g., T/%B: 0/0, 5/0, 8/80, 15/80, 16/0, 20/0).

-

Detection: UV detection at 207 nm.

-

Flow Rate: 15.0 mL/min.[2]

Mass Spectrometry (MS)

-

Instrumentation: Ion trap mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI).

-

Modes: Positive and negative electrospray data can be obtained by switching the capillary voltage (e.g., between +5000 and -4500V).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: Bruker Avance II 400 MHz spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) at δ = 0.00 ppm.

-

¹H Chemical Shifts: Reported in ppm on the δ scale relative to TMS.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: The solid-state sample is prepared as a KBr dispersion.

-

Instrumentation: Perkin Elmer FT-IR spectrometer.[2]

Analytical Workflow for Impurity Characterization

The following diagram illustrates a typical workflow for the identification and structural elucidation of this compound.

References

The Formation of Oseltamivir Impurity A: A Detailed Mechanistic Examination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oseltamivir (B103847), the active pharmaceutical ingredient in the antiviral medication Tamiflu®, is susceptible to degradation, leading to the formation of various impurities that can impact its safety and efficacy. Among these, Oseltamivir Impurity A, the carboxylic acid derivative of the parent drug, is of significant interest. This technical guide provides a comprehensive overview of the mechanism of formation of this compound, focusing on the chemical pathways, influencing factors, and analytical methodologies for its characterization. Detailed experimental protocols and quantitative data from stress degradation studies are presented to offer a practical resource for professionals in the field of drug development and quality control.

Introduction

Oseltamivir is an ethyl ester prodrug that is metabolized in the liver by carboxylesterases to its active form, oseltamivir carboxylate.[1][2] This active metabolite is a potent inhibitor of the neuraminidase enzyme of the influenza virus.[3] The ethyl ester functional group in the oseltamivir molecule is susceptible to hydrolysis, which leads to the formation of this compound. The chemical structure of this compound is (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)-cyclohex-1-ene-1-carboxylic acid, with the CAS number 1364932-19-3. The formation of this impurity is a critical quality attribute to monitor during the manufacturing process and storage of oseltamivir drug products. This guide will delve into the chemical mechanisms driving the formation of this impurity.

Mechanism of Formation

The primary mechanism for the formation of this compound is the hydrolysis of the ethyl ester functional group of oseltamivir. This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, the ester hydrolysis of oseltamivir proceeds via a nucleophilic acyl substitution reaction, commonly known as saponification. The reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid in the basic medium.

The step-by-step mechanism is as follows:

-

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester group in oseltamivir. This leads to the formation of a tetrahedral intermediate.

-

Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and leading to the departure of the ethoxide ion (⁻OCH₂CH₃) as the leaving group.

-

Proton Transfer: The ethoxide ion is a strong base and readily deprotonates the newly formed carboxylic acid, yielding the carboxylate salt (this compound) and ethanol (B145695). This acid-base reaction drives the equilibrium towards the products.

Acid-Catalyzed Hydrolysis

In an acidic environment, the hydrolysis of the ester is a reversible process. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.

The step-by-step mechanism is as follows:

-

Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), making the carbonyl carbon more susceptible to nucleophilic attack.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water molecule to one of the hydroxyl groups, which will become the leaving group.

-

Elimination of Alcohol: The tetrahedral intermediate collapses, and a molecule of ethanol is eliminated as the leaving group.

-

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield this compound and regenerate the acid catalyst (H₃O⁺).

Quantitative Data from Stress Degradation Studies

Stress degradation studies are crucial for understanding the stability of a drug substance and identifying potential degradation products. The following table summarizes the quantitative data from forced degradation studies of Oseltamivir Phosphate under various stress conditions.

| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |

| Acidic Hydrolysis | 1.0 N HCl | 30 min | 80 °C | 74 | [4] |

| 0.1 N HCl | 30 min | 80 °C | ~9.86 | [4] | |

| Alkaline Hydrolysis | 0.1 N NaOH | 10 min | 80 °C | 85.2 | [4] |

| 0.1 M NaOH | 3 hours | Room Temp. | Complete | [5] | |

| Oxidative Degradation | 3% v/v H₂O₂ | 2 hours | 80 °C | 96.96 | [4] |

| Photolytic Degradation | Standard Conditions | - | - | 1.1 | [4] |

Experimental Protocols

Alkaline Degradation Kinetic Study

This protocol describes the procedure to study the kinetics of alkaline degradation of Oseltamivir Phosphate.[5]

Materials:

-

Oseltamivir Phosphate reference standard

-

Sodium Hydroxide (NaOH) pellets

-

Methanol (B129727), HPLC grade

-

Hydrochloric Acid (HCl), 0.1 M

-

Deionized water

-

Volumetric flasks (5 mL, 10 mL, 50 mL, 100 mL)

-

Pipettes

-

Thermostatically controlled water bath

-

HPLC system with UV detector

Procedure:

-

Preparation of 0.1 M NaOH: Dissolve 0.4 g of NaOH in 100 mL of deionized water.

-

Preparation of Oseltamivir Stock Solution: Accurately weigh and dissolve 100 mg of Oseltamivir Phosphate in methanol in a 50 mL volumetric flask and dilute to volume.

-

Initiation of Degradation: Transfer an aliquot of the Oseltamivir stock solution to a reaction vessel. Add a large excess of 0.1 M NaOH solution. The reaction mixture is then placed in a thermostatically controlled water bath at a specific temperature (e.g., 40 °C, 50 °C, 60 °C).

-

Sampling: At predetermined time intervals (e.g., every 30 minutes), withdraw a 5 mL sample from the reaction mixture.

-

Quenching: Immediately transfer the sample to a 10 mL volumetric flask and neutralize with 1 mL of 0.1 M HCl. Dilute to volume with methanol.

-

HPLC Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method to determine the remaining concentration of Oseltamivir Phosphate. The degradation of Oseltamivir and the formation of Impurity A can be monitored.

-

Data Analysis: Plot the logarithm of the remaining concentration of Oseltamivir Phosphate versus time. A linear relationship indicates a pseudo-first-order reaction. The rate constant (k) can be determined from the slope of the line.

Acidic Stress Degradation Study

This protocol outlines the procedure for conducting an acidic stress degradation study on Oseltamivir Phosphate.[4]

Materials:

-

Oseltamivir Phosphate

-

Hydrochloric Acid (HCl), 1.0 N

-

Sodium Hydroxide (NaOH), 1.0 N for neutralization

-

Deionized water

-

Volumetric flasks

-

Heating apparatus (e.g., water bath)

-

HPLC system with UV detector

Procedure:

-

Sample Preparation: Prepare a solution of Oseltamivir Phosphate in a suitable diluent.

-

Stress Application: Add an equal volume of 1.0 N HCl to the Oseltamivir Phosphate solution.

-

Incubation: Heat the mixture at 80 °C for 30 minutes.

-

Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with 1.0 N NaOH.

-

HPLC Analysis: Analyze the stressed sample using a validated stability-indicating HPLC method to quantify the extent of degradation and identify the degradation products, including Impurity A.

Workflow for Identification and Characterization of this compound

The following diagram illustrates a typical workflow for the identification and characterization of this compound.

Conclusion

The formation of this compound is a critical degradation pathway for Oseltamivir, primarily driven by the hydrolysis of its ethyl ester group. This process can be catalyzed by both acidic and basic conditions. Understanding the mechanisms of formation is essential for developing robust manufacturing processes, stable formulations, and appropriate storage conditions to ensure the quality, safety, and efficacy of Oseltamivir drug products. The provided data and protocols serve as a valuable resource for researchers and professionals involved in the development and analysis of this important antiviral medication.

References

Physicochemical Characteristics of Oseltamivir Impurity A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Oseltamivir Impurity A, a known process-related impurity in the synthesis of the antiviral drug Oseltamivir. The information presented herein is intended to support research, development, and quality control activities related to Oseltamivir.

Chemical Identity and Physical Properties

This compound, identified as (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid, is a significant impurity that requires careful monitoring and control during the manufacturing of Oseltamivir.[1][2][3] Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid[1] |

| Synonyms | Oseltamivir EP Impurity A, Oseltamivir BP Impurity A, 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid[1][4] |

| CAS Number | 1364932-19-3[1] |

| Molecular Formula | C₁₄H₂₄N₂O₄[1] |

| Molecular Weight | 284.35 g/mol [4] |

| Chemical Structure |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Off-white solid, Light brown to dark brown solid[4][5] |

| Solubility | Soluble in Methanol (B129727) and DMSO[4] |

| Purity (by HPLC) | > 95%[4][5] |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key spectral data are presented below.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data |

| Mass Spectrometry (ESI-MS) | Protonated molecular ion [M+H]⁺ at m/z 285.1 |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3430.01 (>N-H), 2968.79, 2939.87 (aliphatic >C-H stretching), 1642.69 (>C=O stretching), 1200.32 (O-C stretching) |

| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | 6.18 (s, 1H), 3.82-3.84 (d, 1H), 3.37 (s, 1H), 3.33-3.35 (m, 1H), 2.52-2.59 (dd, 2H), 1.82 (s, 3H), 3.25-3.28 (m, 1H), 1.32-1.41 (m, 4H), 0.75-0.84 (m, 6H) |

| ¹³C NMR (100 MHz, DMSO-d₆, δ ppm) | 137.40, 76.45, 57.96, 50.34, 35.37, 129.19, 169.48, 170.97, 22.98, 80.25, 25.18, 25.81, 8.96, 9.50 |

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for reproducible analysis. The following sections outline the key experimental protocols.

High-Performance Liquid Chromatography (HPLC)

A gradient reverse-phase HPLC method is typically employed for the detection and quantification of Oseltamivir and its impurities.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A : A buffered aqueous solution (e.g., 0.02 M phosphate (B84403) buffer, pH 5.0).

-

Mobile Phase B : Acetonitrile or Methanol.

-

Gradient Program : A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more non-polar components. The exact gradient program should be optimized for the specific column and system.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at approximately 220 nm.

-

Sample Preparation : Dissolve the sample in a suitable solvent, such as methanol or a mixture of the mobile phases, to an appropriate concentration.

Mass Spectrometry (MS)

-

Instrumentation : An ion trap mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode : Positive ion mode is used to detect the protonated molecular ion.

-

Sample Introduction : The sample can be introduced directly via infusion or coupled with an HPLC system (LC-MS) for separation prior to detection.

-

Data Acquisition : Scan for a mass range that includes the expected molecular weight of the impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz NMR spectrometer.

-

Sample Preparation : Dissolve the sample in a deuterated solvent, such as DMSO-d₆.

-

Experiments : Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

-

Referencing : Chemical shifts are reported in ppm relative to an internal standard, such as tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation : The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.

-

Data Acquisition : Acquire the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

Formation Pathway and Logical Relationships

This compound is a process-related impurity formed during the synthesis of Oseltamivir. Understanding its formation is key to controlling its levels in the final drug substance.

References

- 1. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Unmasking the Shadows: A Technical Guide to the Discovery and Structural Elucidation of Oseltamivir Impurities

For Researchers, Scientists, and Drug Development Professionals

Oseltamivir (B103847) phosphate (B84403), the active pharmaceutical ingredient in the widely used antiviral medication Tamiflu®, undergoes a complex multi-step synthesis and is subject to various degradation pathways. This complexity necessitates a thorough understanding and control of impurities to ensure the quality, safety, and efficacy of the final drug product. This technical guide provides an in-depth overview of the discovery, structural elucidation, and analytical control of oseltamivir impurities, offering a valuable resource for professionals in the pharmaceutical industry.

The Landscape of Oseltamivir Impurities

Impurities in oseltamivir can originate from various sources, including the synthetic route (process-related impurities), degradation of the drug substance over time (degradation products), and interactions with excipients.[] Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have specified limits for known and unknown impurities.[2][3]

Process-Related Impurities

The synthesis of oseltamivir is a multi-step process where side reactions and residual intermediates can lead to the formation of several process-related impurities.[][4] These impurities are often structurally similar to oseltamivir, making their identification and separation challenging.

Degradation Products

Oseltamivir phosphate can degrade under various stress conditions, including acidic, alkaline, and oxidative environments.[5][6] Forced degradation studies are crucial to identify potential degradation products that could form during the shelf life of the drug product. Acidic hydrolysis, for instance, has been shown to cause significant degradation of oseltamivir.[5]

Genotoxic Impurities

Some impurities, even at trace levels, can have mutagenic potential, posing a significant safety risk.[7][8] Oseltamivir Phosphate Related Compound A (OSPRC-A) is one such impurity that has been identified as potentially mutagenic.[7] Due to their potential to damage DNA, stringent control and sensitive analytical methods are required for these genotoxic impurities.[7][8]

Analytical Strategies for Impurity Profiling

A combination of sophisticated analytical techniques is employed for the detection, quantification, and structural elucidation of oseltamivir impurities. High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying impurities, often coupled with mass spectrometry (MS) for identification.[4][5][9]

The following diagram illustrates a general workflow for the identification and characterization of oseltamivir impurities.

Key Impurities: Structures and Data

This section details some of the key specified and process-related impurities of oseltamivir. The quantitative data, where available in the public domain, is summarized in the subsequent tables.

| Impurity Name | Other Names | Type | Origin |

| Oseltamivir EP Impurity A | (3R,4R,5S)-5-Acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic Acid | Degradation | Hydrolysis of the ethyl ester |

| Oseltamivir EP Impurity B | Oseltamivir USP Related Compound A | Process-Related | Synthetic Intermediate |

| Oseltamivir EP Impurity C | Oseltamivir Acid | Degradation | Hydrolysis of the ethyl ester |

| Oseltamivir EP Impurity D | Oseltamivir phenol | Process-Related | By-product of synthesis |

| Oseltamivir EP Impurity E | Oseltamivir Acid Methyl Ester | Process-Related | By-product of synthesis |

| Oseltamivir EP Impurity F | 3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir | Process-Related | By-product of synthesis |

| Oseltamivir EP Impurity G | 4-N-Desacetyl-5-N-acetyl Oseltamivir | Process-Related | By-product of synthesis |

| Oseltamivir Enantiomeric Impurity | (3S, 4S, 5R)-enantiomer | Process-Related | Chiral Synthesis |

| Ethyl (1R,5R,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate | - | Genotoxic | Synthetic By-product |

Table 1: Summary of Key Oseltamivir Impurities

The following table presents the acceptance criteria for some of the organic impurities in Oseltamivir Phosphate Capsules as per the USP-NF.[3]

| Name | Relative Retention Time | Relative Response Factor | Acceptance Criteria, NMT (%) |

| Impurity A | 0.18 | 1.4 | 2.0 |

| Impurity B | 0.49 | 2.7 | 0.3 |

| Impurity C | 1.45 | 0.9 | 0.5 |

| Any individual unidentified impurity | - | 1.0 | 0.2 |

| Total impurities | - | - | 3.0 |

Table 2: USP Acceptance Criteria for Organic Impurities in Oseltamivir Phosphate Capsules [3][10]

Experimental Protocols

Detailed and validated analytical methods are paramount for the accurate quantification of oseltamivir impurities. Below are representative experimental protocols derived from published literature.

HPLC Method for Related Substances

This method is suitable for the separation and quantification of known and unknown impurities in oseltamivir phosphate.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.[5]

-

Column: Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm).[5]

-

Mobile Phase: A mixture of buffer (1% orthophosphoric acid in water, pH 2.5) and methanol (B129727) in a 55:45 (v/v) ratio.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV at 215 nm.[5]

-

Column Temperature: Ambient.[11]

-

Injection Volume: 10 µL.

Chiral HPLC Method for Enantiomeric Impurity

This method is designed to separate and quantify the enantiomeric impurity of oseltamivir.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.[9]

-

Mobile Phase: A mixture of n-hexane, methanol, isopropyl alcohol, and diethyl amine in an 85:10:5:0.2 (v/v/v/v) ratio.[9][12]

-

Sample Preparation: A solvent extraction method is employed to remove the phosphate salt from the drug substance to prevent column clogging.[9]

LC-MS Method for Genotoxic Impurity (OSPRC-A)

A highly sensitive LC-MS method is required for the trace-level quantification of the potentially genotoxic OSPRC-A.

-

Instrumentation: A Liquid Chromatography system coupled with a Mass Spectrometer (LC-MS).[7]

-

Column: Waters UPLC with a TQD mass spectrometer.[7]

-

Mobile Phase: Specific details on the mobile phase composition for this sensitive analysis are often proprietary but generally involve a gradient elution with solvents like acetonitrile, methanol, and buffered aqueous solutions.[7]

-

Ionization Mode: Electrospray Ionization (ESI) is commonly used.

-

Detection: Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

The logical relationship for the synthesis of a known process-related impurity is depicted below.

Structural Elucidation Techniques

Once an impurity is isolated, a combination of spectroscopic techniques is used to determine its chemical structure.

-

Mass Spectrometry (MS): Provides the molecular weight of the impurity and, with tandem MS (MS/MS), information about its fragmentation pattern, which aids in structural elucidation.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR techniques (like COSY and HMBC) are powerful tools for determining the precise connectivity of atoms within the impurity molecule.[]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the impurity.[]

By combining the data from these techniques, the definitive structure of an impurity can be established.

Conclusion

The comprehensive characterization and control of impurities are critical aspects of oseltamivir drug development and manufacturing. This guide has provided a detailed overview of the types of impurities encountered, the analytical methodologies for their detection and quantification, and the spectroscopic techniques for their structural elucidation. A thorough understanding of these principles is essential for ensuring the safety and quality of this vital antiviral medication. The continuous development of more sensitive and efficient analytical methods will further enhance the ability to control impurities in oseltamivir and other pharmaceutical products.

References

- 2. scribd.com [scribd.com]

- 3. uspnf.com [uspnf.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 6. [PDF] Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method | Semantic Scholar [semanticscholar.org]

- 7. Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS – Oriental Journal of Chemistry [orientjchem.org]

- 8. asianpubs.org [asianpubs.org]

- 9. Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oseltamivir Phosphate Capsules | USP-NF [uspnf.com]

- 11. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]

- 12. researchgate.net [researchgate.net]

Unveiling the Enigmatic Profile: A Technical Guide to the Potential Biological Activity of Oseltamivir Impurity A

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Oseltamivir (B103847), the frontline antiviral for influenza, undergoes a complex synthesis process where the formation of impurities is inevitable. Among these, Oseltamivir Impurity A, chemically identified as (3R,4R,5S)-5-Acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid, represents a significant process-related impurity. While the parent drug's mechanism of action is well-elucidated, the biological activity profile of Impurity A remains largely uncharted territory. This technical guide synthesizes the available information on this compound and outlines the requisite experimental framework to comprehensively characterize its potential biological effects. The absence of publicly available data on its neuraminidase inhibition, cytotoxicity, and genotoxicity necessitates a structured investigational approach to ensure the safety and efficacy of the final drug product. This document provides detailed, standardized protocols for these essential assays to facilitate such investigations.

Introduction

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final medicinal product. Oseltamivir, an ester prodrug, is converted in vivo to its active metabolite, oseltamivir carboxylate, a potent inhibitor of the influenza virus neuraminidase. The synthesis of oseltamivir phosphate (B84403) can give rise to several process-related impurities, including this compound.

This guide focuses on the potential biological activities of this compound. It is crucial to distinguish this compound from other related substances. For instance, a different impurity, Oseltamivir phosphate related compound A (OSPRC-A), has been reported to be mutagenic in concentrations exceeding 0.03%.[1] However, OSPRC-A is chemically distinct from this compound. To date, there is a conspicuous lack of publicly available data on the specific biological effects of this compound. Therefore, this document serves as a technical resource, providing the necessary experimental protocols to investigate its potential for neuraminidase inhibition, cytotoxicity, and genotoxicity.

Chemical Identity of this compound

| Identifier | Information |

| Systematic Name | (3R,4R,5S)-5-Acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid |

| Synonyms | Oseltamivir EP Impurity A, Oseltamivir BP Impurity A, 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid |

| CAS Number | 1364932-19-3 (base) |

| Molecular Formula | C14H24N2O4 |

| Molecular Weight | 284.35 g/mol |

Potential Biological Activities and Data Summary

Currently, there is no publicly available quantitative data on the biological activity of this compound. The following table summarizes the known activity of Oseltamivir and its active metabolite, Oseltamivir Carboxylate, for comparison and highlights the data gap for Impurity A.

| Compound | Neuraminidase Inhibition (IC50) | Cytotoxicity (CC50) | Genotoxicity (Ames Test) |

| Oseltamivir (Prodrug) | Weak inhibitor | Data not widely available | Non-mutagenic |

| Oseltamivir Carboxylate (Active Metabolite) | Potent inhibitor (nM range) | Low cytotoxicity | Non-mutagenic |

| This compound | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols for Biological Activity Assessment

To ascertain the biological risk profile of this compound, a series of in vitro assays are required. The following sections detail the standard experimental protocols for evaluating its potential neuraminidase inhibition, cytotoxicity, and genotoxicity.

Neuraminidase Inhibition Assay

This assay determines if this compound can inhibit the enzymatic activity of influenza neuraminidase, the primary target of oseltamivir. A fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is a widely accepted method.[2][3]

Principle: Neuraminidase cleaves the MUNANA substrate, releasing a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). The presence of an inhibitor reduces the rate of this reaction, leading to a decrease in fluorescence. The concentration of the impurity required to inhibit 50% of the enzyme activity is determined as the IC50 value.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5.

-

MUNANA Substrate: Prepare a stock solution in DMSO and dilute to a working concentration of 100 µM in assay buffer.

-

Enzyme: Recombinant influenza neuraminidase (e.g., from A/H1N1 or A/H3N2 strains) diluted in assay buffer.

-

Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water) and perform serial dilutions to obtain a range of concentrations. Oseltamivir carboxylate should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well black microplate, add 50 µL of the serially diluted this compound or control compounds.

-

Add 50 µL of the diluted neuraminidase enzyme to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 50 µL of the MUNANA substrate to each well.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Stop the reaction by adding 50 µL of a stop solution (e.g., 0.1 M glycine, pH 10.5).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percentage of inhibition for each concentration of the impurity compared to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the impurity concentration and fitting the data to a sigmoidal dose-response curve.

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[4][5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells. A cytotoxic compound will reduce the cell viability and thus decrease the amount of formazan produced.

Detailed Protocol:

-

Cell Culture and Plating:

-

Culture a suitable cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells, commonly used for influenza research) in appropriate growth medium.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the impurity. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the impurity) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate for 24 to 72 hours at 37°C in a humidified CO2 incubator.

-

-

MTT Assay Procedure:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the impurity compared to the vehicle control.

-

Determine the CC50 (cytotoxic concentration 50%) value by plotting the percentage of cell viability against the logarithm of the impurity concentration.

-

Genotoxicity Assessment (Bacterial Reverse Mutation Test - Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[6][7] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).

Principle: The test measures the ability of a substance to induce reverse mutations (reversions) in these bacterial strains, allowing them to grow on a medium lacking the essential amino acid. A positive result indicates that the substance is mutagenic.

Detailed Protocol:

-

Bacterial Strains and Metabolic Activation:

-

Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

-

Conduct the assay both with and without a metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism and can convert pro-mutagens into active mutagens.

-

-

Assay Procedure (Plate Incorporation Method):

-

Prepare various concentrations of this compound.

-

To a test tube containing molten top agar (B569324), add the bacterial culture, the test compound solution, and either S9 mix or a buffer (for the non-activation condition).

-

Quickly vortex and pour the mixture onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Collection and Interpretation:

-

Count the number of revertant colonies on each plate.

-

A positive response is defined as a dose-related increase in the number of revertant colonies that is at least double the background (spontaneous reversion) count.

-

Appropriate negative (solvent) and positive controls (known mutagens for each strain with and without S9 activation) must be included.

-

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the proposed experimental investigation into the biological activity of this compound.

Caption: Workflow for assessing the biological activity of this compound.

Caption: Hypothesized interaction points for this compound.

Conclusion

The biological activity of this compound is a critical knowledge gap in the overall safety profile of Oseltamivir. While structurally related to the active drug, it cannot be assumed to have a similar or negligible biological effect. The potential for neuraminidase inhibition, cytotoxicity, and genotoxicity must be systematically evaluated. This technical guide provides the foundational experimental protocols to enable researchers and drug development professionals to undertake a comprehensive assessment of this compound. The generation of such data is paramount for ensuring the quality, safety, and regulatory compliance of Oseltamivir drug products.

References

- 1. Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS – Oriental Journal of Chemistry [orientjchem.org]

- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. criver.com [criver.com]

- 7. Ames test - Wikipedia [en.wikipedia.org]

Oseltamivir Degradation Pathways: A Technical Deep Dive into the Formation of Impurity A

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the degradation pathways of the antiviral drug oseltamivir (B103847), with a specific focus on the formation of its critical degradation product, Impurity A. Understanding these pathways is paramount for ensuring the stability, safety, and efficacy of oseltamivir drug products. This document provides a comprehensive overview of the degradation mechanisms, quantitative data from stress studies, detailed experimental protocols, and visual representations of the degradation pathways and analytical workflows.

Introduction to Oseltamivir and Its Degradation

Oseltamivir phosphate (B84403), the commercially available form of the drug, is an ethyl ester prodrug. In the body, it is metabolized by hepatic esterases to its active form, oseltamivir carboxylate, which inhibits the neuraminidase enzyme of influenza viruses.[][2] Like many pharmaceutical compounds, oseltamivir is susceptible to degradation under various environmental conditions, including exposure to acid, base, heat, light, and oxidizing agents. These degradation processes can lead to the formation of impurities, which may impact the drug's potency and potentially introduce safety concerns. One of the key process-related and degradation impurities is Impurity A, chemically identified as (3R,4R,5S)-5-(acetylamino)-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid.

Degradation Pathways Leading to Impurity A

The primary degradation pathway leading to the formation of Impurity A is the hydrolysis of the ethyl ester group of oseltamivir. This reaction can be catalyzed by both acidic and alkaline conditions.

Alkaline Hydrolysis

Alkaline conditions significantly accelerate the hydrolysis of the ethyl ester in oseltamivir to form the corresponding carboxylate, Impurity A. This is a common degradation pathway for ester-containing drugs. Studies have shown that oseltamivir phosphate undergoes substantial degradation in the presence of a base.[3][4] For instance, treatment with 0.1 N sodium hydroxide (B78521) at 80°C for just 10 minutes can result in approximately 85.2% degradation of the parent drug.[3]

The proposed mechanism for alkaline-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group. This is followed by the elimination of the ethoxide leaving group, resulting in the formation of the carboxylate anion, which is then protonated to yield the carboxylic acid (Impurity A).

Acidic Hydrolysis

Acidic conditions can also promote the hydrolysis of the ester linkage in oseltamivir, although the drug appears to be more stable under acidic conditions compared to alkaline conditions.[3] One study reported that treatment with 1.0 N hydrochloric acid for 30 minutes at 80°C resulted in 74% degradation of oseltamivir phosphate.[3]

The mechanism of acid-catalyzed ester hydrolysis typically involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. Subsequent proton transfers and elimination of ethanol (B145695) lead to the formation of the carboxylic acid, Impurity A.

The following diagram illustrates the primary degradation pathway of oseltamivir to Impurity A through hydrolysis.

Figure 1: Hydrolytic degradation of oseltamivir to Impurity A.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products. The table below summarizes quantitative data from various stress studies on oseltamivir phosphate.

| Stress Condition | Reagent and Conditions | Degradation of Oseltamivir (%) | Major Degradation Products (RRT) / Notes | Reference |

| Alkaline Hydrolysis | 0.1 N NaOH, 80°C, 10 min | 85.2% | Six degradants observed at RRTs 0.27, 0.36, 0.55, 0.81, 0.91, and 1.18. | [3] |

| 0.1 M NaOH, Room Temp, 3 hours | 100% | Complete hydrolysis observed. | [5] | |

| Acidic Hydrolysis | 1.0 N HCl, 80°C, 30 min | 74% | Over eleven degradation products observed. Major products at RRT 0.34 (12.22%) and 0.91 (7.71%). | [3] |

| 0.1 N HCl, 80°C, 30 min | ~9.86% | Nine degradation products observed. | [3] | |

| Oxidative Degradation | 3% v/v H₂O₂, 80°C, 2 hours | 96.96% | Major degradation product (1.5%) at RRT 0.91. | [3] |

| Thermal Degradation | 40°C, 168 hours | 2% | Slight decrease in concentration observed. | [4] |

| Photolytic Degradation | Standard conditions | 1.1% | Drug is considered stable under light exposure. | [3] |

RRT: Relative Retention Time

Experimental Protocols

The following are detailed methodologies for key experiments related to the degradation of oseltamivir and the analysis of Impurity A, based on established practices.

Forced Degradation (Stress) Studies

Objective: To induce the degradation of oseltamivir phosphate under various stress conditions to identify and quantify degradation products, including Impurity A.

Apparatus and Reagents:

-

Oseltamivir Phosphate Active Pharmaceutical Ingredient (API)

-

Hydrochloric Acid (HCl), 1 N and 0.1 N solutions

-

Sodium Hydroxide (NaOH), 1 N and 0.1 N solutions

-

Hydrogen Peroxide (H₂O₂), 3% (v/v) solution

-

HPLC grade water, methanol (B129727), and acetonitrile

-

pH meter

-

Water bath or oven

-

Photostability chamber

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve oseltamivir phosphate in a suitable solvent (e.g., a mixture of buffer and organic phase) to obtain a known concentration (e.g., 1.4 mg/mL).[3]

-

Acidic Degradation:

-

To a portion of the stock solution, add an equal volume of 1 N HCl.

-

Heat the solution in a water bath at 80°C for 30 minutes.[3]

-

Cool the solution to room temperature and neutralize with an appropriate amount of 1 N NaOH.

-

Dilute to a final concentration suitable for HPLC analysis.

-

Repeat the procedure using 0.1 N HCl.

-

-

Alkaline Degradation:

-

To a portion of the stock solution, add an equal volume of 0.1 N NaOH.

-

Heat the solution in a water bath at 80°C for 10 minutes.[3]

-

Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N HCl.

-

Dilute to a final concentration for HPLC analysis.

-

A separate experiment can be conducted at room temperature for 3 hours with 0.1 M NaOH.[5]

-

-

Oxidative Degradation:

-

To a portion of the stock solution, add an equal volume of 3% H₂O₂.

-

Heat the solution in a water bath at 80°C for 2 hours.[3]

-

Cool the solution and dilute to a final concentration for HPLC analysis.

-

-

Thermal Degradation:

-

Keep a solid sample of oseltamivir phosphate in an oven at a controlled temperature (e.g., 40°C) for a specified period (e.g., 168 hours).[4]

-

Also, expose a solution of the drug to the same thermal stress.

-

At the end of the period, dissolve the solid sample and dilute both the solid and solution samples for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of oseltamivir phosphate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[3]

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples by HPLC.

-

-

Analysis:

-

Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method (see section 4.2).

-

The following diagram illustrates a typical workflow for forced degradation studies.

Figure 2: Experimental workflow for forced degradation studies.

Stability-Indicating HPLC Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating oseltamivir from its degradation products, including Impurity A, to allow for their accurate quantification.

Chromatographic Conditions (Example): [3]

-

Column: Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.

-

Mobile Phase: A mixture of buffer (pH 2.5, prepared with 1% orthophosphoric acid) and methanol in a 55:45 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 215 nm.

-

Column Temperature: Ambient.

-

Injection Volume: 20 µL.

Method Validation: The method should be validated according to ICH guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantification limit (LOQ), and robustness.

System Suitability: Before sample analysis, system suitability parameters such as theoretical plates, tailing factor, and resolution between oseltamivir and its impurities should be established and monitored.[3]

Conclusion

The degradation of oseltamivir, particularly leading to the formation of Impurity A, is primarily driven by the hydrolysis of its ethyl ester group. This process is significantly accelerated under alkaline conditions and also occurs under acidic and thermal stress. A thorough understanding of these degradation pathways, supported by robust forced degradation studies and validated stability-indicating analytical methods, is crucial for the development of stable oseltamivir formulations and for ensuring the quality and safety of the final drug product. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to effectively investigate and control the degradation of oseltamivir.

References

- 2. Activation of the antiviral prodrug oseltamivir is impaired by two newly identified carboxylesterase 1 variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 4. Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir | MDPI [mdpi.com]

- 5. Kinetic Study of the Alkaline Degradation of Oseltamivir Phosphate and Valacyclovir Hydrochloride using Validated Stability Indicating HPLC - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Identification of Oseltamivir Impurity A in Bulk Drug

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification, quantification, and characterization of Oseltamivir Impurity A in bulk drug substances. Oseltamivir, an antiviral medication, requires stringent purity control to ensure its safety and efficacy. This compound, a process-related impurity, has been identified as potentially mutagenic, necessitating its strict monitoring and control in the final drug product.[1] This guide details the analytical methodologies, experimental protocols, and data interpretation necessary for the robust identification of this critical impurity.

Understanding this compound

This compound, chemically known as (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)-cyclohex-1-ene-1-carboxylic acid, is a known process-related impurity that can arise during the synthesis of Oseltamivir.[2][3][4] Its presence in the bulk drug is a critical quality attribute that must be carefully controlled.

Table 1: Chemical and Physical Properties of Oseltamivir and Impurity A

| Property | Oseltamivir | This compound |

| IUPAC Name | ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate | (3R,4R,5S)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid |

| Molecular Formula | C₁₆H₂₈N₂O₄[3][5] | C₁₄H₂₄N₂O₄[2][4][] |

| Molecular Weight | 312.40 g/mol [3][5] | 284.35 g/mol [2][4][] |

| CAS Number | 196618-13-0[3][5] | 1364932-19-3[2][4] |

Analytical Methodologies for Identification and Quantification

The primary analytical techniques for the detection and quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][7] These methods offer the required sensitivity and specificity to detect the impurity at trace levels. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed for the structural elucidation and confirmation of the impurity.[][9]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with UV detection is a widely used method for the routine quality control of Oseltamivir and its impurities.[10][11]

Table 2: Summary of HPLC Methods for this compound Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Purospher STAR® RP-18e[11] | Kromasil C18, 5 µm, 250 mm×4.6 mm i.d.[12] | Inertsil® ODS-2, 250 mm x 4.6 mm, 5 µ[13] |

| Mobile Phase | Methanol - 0.02 mol/L phosphate (B84403) buffer, pH 5, 50:50 (V/V)[11] | Acetonitrile and triethylamine (B128534) (gradient)[12] | Buffer (pH 2.5) : MeOH (55:45, v/v) with 1% orthophosphoric acid[13] |

| Flow Rate | Not Specified | 1.0 ml/min[12] | 1.0 mL/min[13] |

| Detection Wavelength | Not Specified | 215 nm[12] | 215 nm[13] |

| LOD | 0.0162 µg/ml (for Oseltamivir)[11] | Not Specified | 2.98 µg/mL (for Oseltamivir) |

| LOQ | 0.0491 µg/ml (for Oseltamivir)[11] | Not Specified | 9.98 µg/mL (for Oseltamivir) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique used for the determination of impurities at parts per million (ppm) levels.[1] It is particularly useful for the trace level quantification of genotoxic impurities like this compound.[1]

Table 3: LC-MS Method Parameters for this compound

| Parameter | Value |

| LC Column | DEVELOSIL ODS-UG-5 (C18, 50 mm× 3.0 mm, 5.0 µm)[1] |

| Column Temperature | 40ºC[1] |

| Flow Rate | 1.5 mL/min[1] |

| Injection Volume | 10 µL[1] |

| Detection Wavelength (PDA) | 215 nm[1] |

| Mass Spectrometer | Waters UPLC TQD mass spectrometer[1] |

| Ionization Mode | Not Specified |

| Limit of Detection (LOD) | S/N ratio of 4.79[1] |

| Limit of Quantification (LOQ) | S/N ratio of 13.46[1] |

| Linearity Range | 0.005% to 0.01125%[1] |

Experimental Protocols

Sample and Standard Preparation for LC-MS Analysis

Objective: To prepare Oseltamivir bulk drug sample and Impurity A standard solutions for LC-MS analysis.

Materials:

-

Oseltamivir Phosphate bulk drug

-

USP Oseltamivir Phosphate Related Compound A (OSPRC-A) standard[1]

-

HPLC grade water (diluent)[1]

-

Methanol

-

Volumetric flasks (5 mL, 20 mL, 100 mL)

-

Analytical balance

Procedure:

-

Standard Stock Solution Preparation (Impurity A):

-

Working Standard Solution Preparation (Impurity A):

-

Test Sample Solution Preparation:

Chromatographic and Mass Spectrometric Analysis

Objective: To perform LC-MS analysis of the prepared solutions to identify and quantify this compound.

Instrumentation:

-

Waters UPLC TQD mass spectrometer with a PDA detector[1]

-

DEVELOSIL ODS-UG-5 column (C18, 50 mm× 3.0 mm, 5.0 µm)[1]

Chromatographic Conditions:

-

Column Temperature: 40°C[1]

-

Flow Rate: 1.5 mL/min[1]

-

Injection Volume: 10 µL[1]

-

PDA Detection Wavelength: 215 nm[1]

Procedure:

-

Equilibrate the LC-MS system with the mobile phase until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the working standard solution to determine the retention time and response of this compound.

-

Inject the test sample solution.

-

Monitor the chromatogram at 215 nm and acquire mass spectra.

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

-

Confirm the identity of the peak by comparing its mass spectrum with the expected mass of Impurity A (m/z 285.4 for [M+H]⁺).

-

Quantify the amount of Impurity A in the bulk drug sample using the response from the standard solution. The literature suggests a limit of less than 100 ppm for Oseltamivir Phosphate Related Compound A.[1]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the identification process and the structural relationship between Oseltamivir and Impurity A.

Caption: Workflow for the identification and quantification of this compound.

Caption: Structural relationship between Oseltamivir and Impurity A.

Conclusion

The robust identification and quantification of this compound are paramount for ensuring the quality and safety of the Oseltamivir bulk drug. The methodologies outlined in this guide, particularly LC-MS, provide the necessary sensitivity and specificity for this critical task. Adherence to detailed experimental protocols and a thorough understanding of the impurity's chemical nature are essential for drug development professionals in maintaining compliance with regulatory standards.

References

- 1. Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS – Oriental Journal of Chemistry [orientjchem.org]

- 2. veeprho.com [veeprho.com]

- 3. Oseltamivir EP Impurity A | CAS No- 1364932-19-3 | Simson Pharma Limited [simsonpharma.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 7. veeprho.com [veeprho.com]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]

- 13. pharmacy.nmims.edu [pharmacy.nmims.edu]

Methodological & Application

Application Note and Protocol: HPLC Method for the Analysis of Oseltamivir and Impurity A

This document provides a detailed application note and protocol for the analysis of Oseltamivir (B103847) and its related substance, Impurity A, using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method is suitable for the quantitative determination of Oseltamivir and the detection of impurities in bulk drug substances and pharmaceutical formulations.

Introduction

Oseltamivir Phosphate is an antiviral prodrug used for the treatment and prophylaxis of influenza A and B virus infections.[] It is hydrolyzed in the liver to its active metabolite, oseltamivir carboxylate.[2] During the synthesis or storage of Oseltamivir, process-related impurities and degradation products can arise.[] Impurity A, with the molecular formula C₁₄H₂₄N₂O₄, is a known related substance of Oseltamivir.[3] Regulatory guidelines necessitate the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product.

This application note describes a robust, stability-indicating RP-HPLC method for the separation and quantification of Oseltamivir from its potential impurities, including Impurity A. The method is validated according to ICH guidelines to ensure linearity, precision, accuracy, and specificity.[2][4]

Data Presentation: Comparison of HPLC Methods

Several RP-HPLC methods have been reported for the analysis of Oseltamivir. The following table summarizes the key chromatographic parameters from various studies, providing a comparative overview.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm)[2][4] | Kromasil C18 (250 mm x 4.6 mm, 5 µm)[5][6] | X terra C18 (150 mm x 4.6 mm) | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Buffer (pH 2.5): Methanol (B129727) (55:45, v/v)[2][4] | Acetonitrile and Triethylamine (gradient)[5][6] | 0.1% Octa-sulfonic acid: Acetonitrile (30:70, v/v) | Methanol: Water (75:25, v/v) |

| Flow Rate | 1.0 mL/min[2][4] | 1.0 mL/min[5][6] | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 215 nm[2] | 215 nm[5][6] | 237 nm | 223 nm |

| Column Temperature | Not Specified | Ambient[5][6] | Room Temperature | Not Specified |

| Injection Volume | Not Specified | Not Specified | Not Specified | Not Specified |

| Retention Time (Oseltamivir) | Not Specified | Not Specified | 2.31 min | 2.7 min |

Experimental Protocol

This protocol is based on a validated stability-indicating isocratic RP-HPLC method.[2][4]

3.1. Materials and Reagents

-

Oseltamivir Phosphate Reference Standard

-

Oseltamivir Phosphate Sample

-

Oseltamivir Impurity A Reference Standard

-

Methanol (HPLC Grade)

-

Orthophosphoric Acid (AR Grade)

-

Water (HPLC Grade)

-

Nylon-66 Membrane Filters (0.45 µm)

3.2. Chromatographic Conditions

-

HPLC System: A gradient-capable HPLC system with a UV detector.

-

Mobile Phase: A filtered and degassed mixture of Buffer (pH 2.5) and Methanol (55:45, v/v). The buffer is prepared by adjusting the pH of 1% orthophosphoric acid with a suitable base.[2]

-

Flow Rate: 1.0 mL/min[2]

-

Column Temperature: Ambient

-

Detection Wavelength: 215 nm[2]

-

Injection Volume: 20 µL[7]

3.3. Preparation of Solutions

-